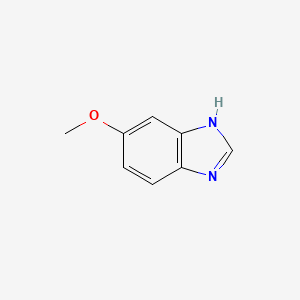

5-Methoxybenzimidazole

Description

Historical Context and Discovery within Benzimidazole (B57391) Chemistry

The journey of benzimidazole chemistry began in 1872 when Hoebrecker first synthesized a benzimidazole derivative, specifically 2,5- or 2,6-dimethylbenzimidazole, through the reduction of 2-nitro-4-methyl acetanilide. questjournals.orgchemijournal.com This initial discovery laid the groundwork for future explorations into this class of heterocyclic compounds. questjournals.org A few years later, in 1882, Radziszewski reported the synthesis of highly substituted imidazoles, further expanding the synthetic toolbox for these molecules. chemijournal.com However, it wasn't until the mid-20th century that significant interest in benzimidazole-based chemistry surged, largely fueled by the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the vitamin B12 structure. chemijournal.com

The synthesis of 5-Methoxybenzimidazole itself typically involves the condensation of 4-methoxyphenylenediamine with formic acid or its derivatives, followed by cyclization to form the imidazole (B134444) ring. ontosight.ai This method is a variation of the general synthesis of benzimidazoles, which often involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. wikipedia.orgijbpas.com The presence of the methoxy (B1213986) group at the 5-position influences the compound's electronic properties and, consequently, its reactivity and biological activity.

Significance of the Benzimidazole Core in Medicinal Chemistry and Biological Systems

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. benthamdirect.comnih.govnih.gov Its structural similarity to naturally occurring purine (B94841) nucleotides allows it to interact with various biological targets, making it a valuable scaffold in drug discovery. nih.gov The versatility of the benzimidazole ring system has led to the development of numerous therapeutic agents with applications ranging from anticancer to antimicrobial treatments. benthamdirect.comresearchgate.net

Role as a Privileged Pharmacophore

The benzimidazole core is widely regarded as a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets with high affinity. questjournals.orgnih.gov This characteristic has made it an indispensable anchor for the design and synthesis of novel therapeutic agents. nih.gov The ability to easily introduce various substituents at different positions on the benzimidazole ring allows for the fine-tuning of its biological activity and pharmacokinetic properties. nih.gov This structural versatility has been exploited to develop a wide array of drugs with diverse therapeutic applications, including antihistamines, anthelmintics, and proton pump inhibitors. wikipedia.org The development of numerous benzimidazole derivatives as potent inhibitors of various enzymes underscores its importance as a privileged scaffold in modern drug discovery. nih.govacs.org

Natural Occurrence and Biological Relevance (e.g., Vitamin B12 precursor)

The most prominent natural occurrence of a benzimidazole derivative is in the structure of vitamin B12 (cobalamin). Specifically, 5,6-dimethylbenzimidazole (B1208971) serves as an axial ligand to the cobalt ion in the corrin (B1236194) ring of vitamin B12. researchgate.netresearchgate.net This discovery in the 1950s was a pivotal moment that significantly boosted research into benzimidazole chemistry. chemijournal.com

In the context of this compound, research has explored its biosynthesis. Studies in Clostridium thermoaceticum have shown that 5-hydroxybenzimidazole (B117332) can be methylated to form this compound, which is then incorporated into 5-methoxybenzimidazolylcobamide. nih.gov This suggests that 5-hydroxybenzimidazole is a potential precursor in the biosynthesis of this compound. nih.gov Interestingly, the same microorganism can utilize benzimidazole to form benzimidazolylcobamide, but it does not further convert it to the 5-methoxy derivative, indicating that benzimidazole itself is not a direct precursor in this pathway. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories, primarily driven by its potential as a building block for more complex and biologically active molecules. A significant area of investigation has been its use as a key intermediate in the synthesis of proton pump inhibitors (PPIs), such as omeprazole (B731). google.comsheetalchemicals.comnih.gov The synthesis of omeprazole often involves the coupling of a substituted pyridine (B92270) derivative with 2-mercapto-5-methoxybenzimidazole. google.comsheetalchemicals.comnih.gov

Beyond its role in PPI synthesis, derivatives of this compound have been explored for a range of other pharmacological activities. For instance, research has investigated its derivatives as potential antimicrobial, antifungal, and anticancer agents. ontosight.ai The substitution pattern on the benzimidazole ring, including the presence of the 5-methoxy group, has been shown to significantly influence the biological potency of these compounds. acs.org Furthermore, detailed vibrational and nonlinear optical (NLO) analyses of this compound have been conducted to understand its electronic structure and potential for applications in materials science. researchgate.net

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound within the realm of academic research. The primary objective is to present a scientifically accurate and informative account of its historical context, its significance as part of the broader class of benzimidazoles, and the key research directions that have been pursued. The scope is strictly limited to the chemical and biological aspects of this compound and its core structure, without delving into clinical applications, dosage, or safety profiles. The content is structured to provide a clear understanding of the compound's journey from its foundational chemistry to its role as a versatile scaffold in medicinal chemistry research.

Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMHAGCURJPNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197622 | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-80-3 | |

| Record name | 5-Methoxybenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FY4BD73M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 5 Methoxybenzimidazole and Its Derivatives

Classical and Modern Synthetic Routes for Benzimidazoles

The construction of the benzimidazole (B57391) ring system is a cornerstone of heterocyclic chemistry. Traditional methods often require harsh conditions, while modern approaches prioritize efficiency, yield, and sustainability.

The most fundamental and widely practiced method for synthesizing benzimidazoles is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (such as aldehydes, esters, or nitriles) under acidic conditions. researchgate.netsemanticscholar.orgmdpi.com The reaction typically proceeds by heating the reactants, often in the presence of a mineral acid like hydrochloric acid, which catalyzes the cyclization and subsequent dehydration to form the imidazole (B134444) ring. researchgate.netnih.gov

For the synthesis of 5-methoxybenzimidazole, the starting material is 4-methoxy-1,2-phenylenediamine. When this diamine is reacted with formic acid, it yields 5-methoxy-1H-benzimidazole. semanticscholar.org A study demonstrated that this specific reaction, when catalyzed by zinc oxide (ZnO) nanoparticles at 70°C, can produce a 98% yield of the desired product. researchgate.net

The general mechanism involves the initial formation of an amide intermediate from the diamine and the carboxylic acid, followed by an acid-catalyzed intramolecular cyclization, and finally, a dehydration step to yield the aromatic benzimidazole ring. Various reagents and catalysts have been employed to drive this transformation, including solid-supported catalysts and hypervalent iodine, which can facilitate the reaction under milder conditions. nih.govorganic-chemistry.org

| Reactants | Reagent/Catalyst | Conditions | Product | Yield | Reference |

| 4-methoxy-1,2-phenylenediamine, Formic Acid | ZnO nanoparticles | 70°C | 5-Methoxy-1H-benzimidazole | 98% | researchgate.net |

| o-phenylenediamine, Carboxylic Acids | Ammonium chloride (NH4Cl) | 80-90°C, EtOH | 2-substituted benzimidazoles | 72-90% | semanticscholar.org |

| o-phenylenediamine, Aldehydes | Gold nanoparticles on TiO2 (Au/TiO2) | 25°C, CHCl3:MeOH | 2-substituted benzimidazoles | High | mdpi.comnih.gov |

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. mdpi.comresearchgate.net This "green chemistry" approach has been successfully applied to the synthesis of benzimidazoles, significantly reducing reaction times compared to conventional heating methods. organic-chemistry.orgasianpubs.org

Microwave irradiation facilitates the rapid and efficient cyclocondensation of o-phenylenediamines with carboxylic acids or aldehydes. asianpubs.orgscispace.com For instance, the synthesis of various 2-substituted benzimidazoles was achieved in 1.5 to 4 minutes under microwave irradiation in the presence of a catalytic amount of hydrochloric acid, with yields ranging from 80-95%. asianpubs.org This represents a 60 to 160-fold reduction in reaction time compared to traditional refluxing methods. asianpubs.org The use of solvent-free conditions or solid supports like zeolite under microwave irradiation further enhances the environmental friendliness and efficiency of these syntheses. mdpi.comscispace.com

| Reactants | Conditions | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield | Reference |

| o-phenylenediamine, Various Carboxylic Acids | 4M HCl (cat.), Microwave (50% power) | 1.5 - 4.0 min | 240 min | 80-95% | asianpubs.org |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)3 (1% mol), Microwave, 60°C, Solvent-free | 5 - 10 min | Not specified | 86-99% | mdpi.com |

| 1,2-diaminobenzene, Esters | Microwave irradiation | Not specified | Not specified | Not specified | scispace.com |

Specific Synthetic Approaches for this compound and Key Intermediates

The synthesis of specifically substituted benzimidazoles, such as this compound, requires tailored strategies, often involving key precursor molecules and methods to control regiochemistry.

2-Mercapto-5-methoxybenzimidazole is a crucial intermediate, most notably in the industrial synthesis of the anti-ulcer drug omeprazole (B731). google.comchemicalbook.comsheetalchemicals.com Its synthesis is a well-established process that typically involves the reaction of 4-methoxy-o-phenylenediamine with a source of a thiocarbonyl group.

The most common method is the condensation with carbon disulfide (CS₂) in a basic medium. google.comresearchgate.netgoogle.com The reaction is often carried out in an alcoholic solvent like ethanol (B145695) with a base such as potassium hydroxide (B78521) (KOH). researchgate.net The base facilitates the reaction, and upon completion, the product is precipitated by acidification, commonly with acetic acid. google.com An alternative reagent is potassium ethyl xanthate, which can also serve as the C1 synthon for the mercapto-imidazole ring formation. google.com These methods provide high yields of the target compound, which is a stable, off-white to light yellowish-brown powder. chemicalbook.comsheetalchemicals.com

| Starting Material | Reagent | Base/Solvent | Conditions | Product | Yield | Reference |

| 4-methoxy-o-phenylenediamine | Carbon Disulfide (CS₂) | KOH / Ethanol | Heating (75-80°C) | 2-Mercapto-5-methoxybenzimidazole | 72% | google.com |

| 3,4-diaminoanisole | Potassium ethyl xanthate | KOH / Ethanol-Water | Boiling (7 hours) | 2-Mercapto-5-methoxybenzimidazole | 90-94% | google.com |

| 4-methoxy-o-phenylenediamine | Carbon Disulfide (CS₂) | KOH / Ethanol | Not specified | 2-Mercapto-5-methoxybenzimidazole | High | researchgate.net |

When an asymmetrically substituted diamine like 4-methoxy-1,2-phenylenediamine undergoes cyclization, it can theoretically produce two different regioisomers: the 5-methoxy and the 6-methoxy derivatives. In solution, these forms can exist in a tautomeric equilibrium. researchgate.net The control of regioselectivity—favoring the formation of one isomer over the other—is a significant challenge in benzimidazole synthesis.

In many enzymatic or chemical syntheses involving asymmetrically substituted benzimidazoles, a mixture of regioisomers is often formed. mdpi.comresearchgate.net For instance, in the chemo-enzymatic synthesis of benzimidazole nucleosides, asymmetrically substituted starting materials led to the formation of a mixture of N1- and N3-regioisomers. mdpi.comresearchgate.net Achieving regioselectivity often depends on subtle electronic and steric differences between the two amino groups of the diamine precursor, which can be exploited by carefully selecting reagents and reaction conditions.

The primary challenge in synthesizing a single regioisomer, such as this compound, is overcoming the similar reactivity of the two non-equivalent amino groups in the 4-substituted o-phenylenediamine precursor. The 6-methoxy tautomer is often favored in solution. researchgate.net

Advancements to address this challenge focus on multi-step synthetic sequences that introduce directing groups or utilize precursors where the regiochemistry is pre-determined. One common strategy involves starting with a molecule that already contains a feature differentiating the two positions. For example, a synthetic route might begin with a p-anisidine (B42471) derivative, which is then nitrated. The nitro group is selectively introduced ortho to the amino group and para to the methoxy (B1213986) group (at the 2-position). Subsequent reduction of this nitro group generates the 1,2-diamine with defined regiochemistry just before the cyclization step. google.comnih.gov

This approach effectively blocks one position, directing the cyclization to form the desired 5-methoxy isomer without contamination from the 6-methoxy counterpart. While this increases the number of synthetic steps (protection, nitration, deprotection/reduction), it provides excellent control over the final product's regiochemistry, a critical factor in pharmaceutical manufacturing. nih.gov

Synthesis of Functionalized this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, and its functionalization at various positions has been a subject of intense research to explore and optimize its biological activities. The synthesis of its derivatives can be broadly categorized into modifications at the nitrogen atoms of the imidazole ring, substitutions on the benzene (B151609) ring, and the introduction of diverse pharmacophores.

Derivatization at the Nitrogen Atoms of the Imidazole Ring

The presence of two nitrogen atoms in the imidazole ring of this compound offers opportunities for derivatization, primarily through alkylation and arylation reactions. These modifications can significantly influence the physicochemical properties and biological activity of the resulting molecules.

N-Alkylation:

N-alkylation of the this compound ring is a common strategy to introduce various alkyl groups. This is typically achieved by reacting this compound with alkyl halides in the presence of a base. For instance, derivatives of 5-methoxy-2-mercaptobenzimidazole (B30804) have been successfully synthesized through N-alkylation. pharmainfo.inresearchgate.net The reaction of 5-methoxy-2-mercaptobenzimidazole with different alkyl halides in the presence of sodium hydroxide in ethanol leads to the corresponding N-alkylated products. pharmainfo.in

Another approach involves the use of reagents like 1-(2-chloroethyl)piperidine (B1294334), 1-(2-chloroethyl)-4-methylpiperazine, and 1-(2-chloroethyl)-4-morpholine for N-alkylation, which introduces cyclic amine moieties that can be crucial for biological activity. chemrevlett.com

| Reagent | Base | Solvent | Product | Reference |

| Methyl bromide | NaOH | Ethanol | N-methyl-5-methoxy-2-mercaptobenzimidazole | pharmainfo.in |

| Ethyl bromide | NaOH | Ethanol | N-ethyl-5-methoxy-2-mercaptobenzimidazole | pharmainfo.in |

| Propyl bromide | NaOH | Ethanol | N-propyl-5-methoxy-2-mercaptobenzimidazole | pharmainfo.in |

| 1-(2-chloroethyl)piperidine | - | - | N-(2-(piperidin-1-yl)ethyl)-5-methoxy-2-mercaptobenzimidazole | chemrevlett.com |

N-Arylation:

The introduction of aryl groups at the nitrogen atoms of the benzimidazole ring can be accomplished through cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, offering a versatile method for forming C-N bonds. wikipedia.orglibretexts.orgyoutube.com The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl amines, provides an alternative route, although it often requires higher temperatures. wikipedia.orgorganic-chemistry.org These methods allow for the synthesis of a wide range of N-aryl-5-methoxybenzimidazole derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for the successful coupling of different aryl halides with the this compound core. researchgate.netorganic-chemistry.org

Substitutions on the Benzene Ring Moiety

The benzene ring of this compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The methoxy group at the 5-position is an activating, ortho-, para-directing group, which influences the regioselectivity of these substitutions. libretexts.orgmsu.edu

Halogenation:

Halogenation of the benzimidazole ring can be a key step in the synthesis of more complex derivatives. For example, regioselective electrophilic bromination of 5(6)-(formylamino)benzimidazole has been reported to yield 4(7)-bromo-5(6)-(formylamino)benzimidazole. chem-soc.si This indicates that the position ortho to the methoxy group is susceptible to halogenation.

Nitration:

Nitration of the benzimidazole ring introduces a nitro group, which can serve as a versatile handle for further functionalization. The nitration of N-substituted imidazoles can be challenging, but methods using nitric acid in trifluoroacetic anhydride (B1165640) have been employed for the nitration of imidazoles. researchgate.net For this compound, the electron-donating methoxy group would direct the incoming nitro group to the ortho or para positions.

Formylation:

Formylation, the introduction of a formyl group (-CHO), can be achieved through various methods. While specific examples for this compound are not detailed in the provided context, formylation of activated benzimidazoles is a known transformation. researchgate.net

Strategies for Introducing Diverse Pharmacophores

The introduction of diverse pharmacophores onto the this compound scaffold is a key strategy for developing new therapeutic agents. This can be achieved by leveraging the functional groups introduced through the synthetic methodologies described above.

S-Alkylation of 2-Mercapto-5-methoxybenzimidazole:

The thiol group in 2-mercapto-5-methoxybenzimidazole is a nucleophilic handle that can be readily alkylated to introduce a wide variety of side chains. chemrevlett.comsheetalchemicals.com This S-alkylation has been used to prepare series of derivatives with potential biological activities. pharmainfo.inresearchgate.net For instance, reaction with para-substituted 1-bromomethyl benzene derivatives leads to the introduction of substituted benzylthio groups. chemrevlett.com

Cross-Coupling Reactions:

As mentioned earlier, palladium-catalyzed reactions like the Buchwald-Hartwig amination are powerful tools for introducing a diverse range of amine-containing pharmacophores by coupling various amines with a halogenated this compound derivative. wikipedia.orgresearchgate.net Similarly, the Ullmann condensation can be used to introduce aryl ether or aryl amine moieties. wikipedia.org

Advanced Spectroscopic and Computational Analysis of 5 Methoxybenzimidazole

Detailed Vibrational Analysis of 5-Methoxybenzimidazole

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and FT-Raman techniques, is fundamental for identifying molecular structures and functional groups. In the analysis of this compound, the experimental spectra are intricately linked with theoretical calculations to provide precise vibrational mode assignments. Computational methods are used to calculate the harmonic vibrational frequencies, which are then compared with experimental data. The assignments are further clarified using Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode of vibration nih.gov.

For this compound, the vibrational modes can be categorized based on the distinct parts of the molecule: the benzimidazole (B57391) ring system and the methoxy (B1213986) group.

Benzimidazole Ring Vibrations : The fused benzene (B151609) and imidazole (B134444) rings give rise to characteristic stretching and bending vibrations. The N-H stretching vibration of the imidazole ring is typically observed as a strong band in the FT-IR spectrum, often in the range of 3500–3300 cm⁻¹ nih.gov. C-H stretching vibrations from the aromatic ring are expected in the 3100–3000 cm⁻¹ region. The C=N stretching of the imidazole moiety is a key identifier, generally appearing in the 1670–1560 cm⁻¹ range esisresearch.org. Ring stretching and deformation modes for the entire benzimidazole system produce a complex pattern of bands in the 1600 cm⁻¹ to 1000 cm⁻¹ fingerprint region.

Methoxy Group Vibrations : The -OCH₃ group introduces its own characteristic vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl group are expected near 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O-C asymmetric stretching vibration is a prominent feature, typically found between 1275-1200 cm⁻¹, while the symmetric stretch appears at lower wavenumbers, around 1075-1020 cm⁻¹ imist.ma.

An illustrative table of expected vibrational assignments for this compound, based on theoretical calculations and data from analogous compounds, is presented below.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3400 | ν(N-H) | N-H stretching |

| ~3080 | ν(C-H) | Aromatic C-H stretching |

| ~2950 | νₐₛ(C-H) | Asymmetric CH₃ stretching |

| ~2850 | νₛ(C-H) | Symmetric CH₃ stretching |

| ~1620 | ν(C=N) | Imidazole C=N stretching |

| ~1500 | ν(C=C) | Aromatic C=C stretching |

| ~1250 | νₐₛ(C-O-C) | Asymmetric C-O-C stretching |

| ~1040 | νₛ(C-O-C) | Symmetric C-O-C stretching |

| ~820 | δ(C-H) | Out-of-plane C-H bending |

| Note: This table is illustrative. ν = stretching, δ = bending, as = asymmetric, s = symmetric. |

Quantum Mechanical Simulations and Ab-initio Methods

Quantum mechanical simulations are essential for elucidating the electronic structure and properties of molecules. These methods provide a foundational basis for interpreting experimental results and predicting molecular behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost acs.orgnih.gov. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for studying organic molecules. This is typically paired with a basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electron distribution.

For this compound, DFT calculations are used to:

Optimize Molecular Geometry : Determine the most stable three-dimensional structure by finding the minimum energy conformation, providing precise bond lengths, bond angles, and dihedral angles researchgate.net.

Calculate Vibrational Frequencies : As mentioned in the previous section, DFT is used to compute the vibrational spectrum, which is crucial for assigning experimental IR and Raman bands nih.gov.

Determine Electronic Properties : Calculate key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule dntb.gov.ua.

The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a hybrid computational approach designed to study large molecules with high accuracy while maintaining computational feasibility. The method partitions a molecule into two or more layers, each treated with a different level of theoretical accuracy.

High-Level Layer : The most chemically active or interesting part of the molecule (e.g., a reaction center or a specific functional group) is treated with a high-accuracy quantum mechanics (QM) method, such as DFT or more advanced ab-initio methods.

Low-Level Layer : The remainder of the molecule, which is typically less critical to the process being studied, is treated with a less computationally demanding method, such as a lower-level QM method or a molecular mechanics (MM) force field.

This layered approach allows for a focused, high-accuracy investigation of a specific region without the prohibitive computational expense of treating the entire system at the highest level of theory. While powerful for studying complex biological systems or large benzimidazole derivatives, specific applications of ONIOM methods to the isolated this compound molecule are not prominently featured in the literature, as the molecule is small enough to be fully treated by standard DFT methods.

Analysis of Charge Distribution and Electrical Properties

The distribution of electron density within a molecule governs its electrostatic properties, including its dipole moment and reactivity. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods used to quantify the partial atomic charges. While Mulliken charges are computationally simple, they are known to be highly dependent on the basis set used esisresearch.org. NBO analysis is often considered more robust as it provides a more chemically intuitive picture of bonding and lone pairs nih.gov.

NBO analysis for this compound would reveal:

Atomic Charges : The partial charges on each atom, which are expected to show negative charges accumulating on the electronegative nitrogen and oxygen atoms and positive charges on the hydrogen atoms.

Hyperconjugative Interactions : The analysis quantifies stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor). These interactions are reported as second-order perturbation energies, E(2) researchgate.net. For this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the π* anti-bonding orbitals of the aromatic system, indicating charge delocalization and contributing to the molecule's stability.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) | π(C-C) | Illustrative high value |

| LP(N) | π(C=N) | Illustrative high value |

| π(C=C) | π*(C=C) | Illustrative moderate value |

| Note: This table is illustrative of the type of data generated from an NBO analysis. LP denotes a lone pair orbital. |

Nonlinear Optical Properties and Static Hyperpolarizability

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics researchgate.net. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is a measure of the second-order NLO response and is responsible for effects like second-harmonic generation.

Benzimidazole derivatives are known to exhibit NLO properties, which can be enhanced by the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer researchgate.net. The methoxy group (-OCH₃) in this compound acts as an electron-donating group, which can contribute to a non-zero hyperpolarizability.

Computational DFT methods can reliably predict the static first hyperpolarizability (β₀) of molecules dnu.dp.uadtic.mil. The calculated value for this compound can be compared to that of a standard reference material like urea (B33335) to assess its potential as an NLO material utp.edu.co. A significantly larger β₀ value than urea would suggest promising NLO capabilities.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Illustrative value in Debye |

| Polarizability (α₀) | Illustrative value in a.u. |

| First Hyperpolarizability (β₀) | Illustrative value in a.u. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary source of conformational flexibility is the rotation of the methyl group around the C(ring)-O bond of the methoxy substituent.

A Potential Energy Surface (PES) scan is a computational technique used to explore this flexibility. In a PES scan, the dihedral angle defining the orientation of the methoxy group (e.g., C-C-O-C) is systematically varied, and the energy of the molecule is calculated at each step while allowing all other geometric parameters to relax. Plotting the energy versus the dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (transition states between conformers). This analysis helps to identify the lowest-energy, most probable conformation of the molecule under given conditions. Molecular dynamics simulations can further explore the conformational landscape over time, providing insights into the dynamic behavior and stability of the molecule in different environments mdpi.com.

Spectroscopic Characterization Techniques in Derivative Synthesis

The synthesis of novel derivatives of this compound necessitates rigorous structural confirmation, a task accomplished through a suite of spectroscopic techniques. These methods provide unambiguous evidence for the successful formation of the target molecules by identifying key functional groups and mapping the carbon-hydrogen framework. The most pivotal of these techniques in the characterization of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. Both ¹H NMR and ¹³C NMR are routinely employed to provide a detailed picture of the molecular structure.

¹H NMR Spectroscopy provides information about the chemical environment of protons. In the case of this compound derivatives, the ¹H NMR spectrum typically reveals characteristic signals for the aromatic protons on the benzimidazole ring system, the methoxy group protons, and any protons associated with substituents introduced during synthesis. For instance, the protons of the methoxy group usually appear as a sharp singlet in the upfield region of the spectrum. The aromatic protons exhibit complex splitting patterns in the downfield region, and their chemical shifts are influenced by the nature and position of other substituents on the aromatic ring.

Table 1: Selected ¹H NMR and ¹³C NMR Spectral Data for this compound and its Derivatives.

| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-Methoxy-1H-benzimidazole | 8.43 (s, 1H), 7.95 (s, 1H), 7.40 (t, J = 7.6 Hz, 2H), 7.24 (d, J = 7.6 Hz, 3H), 7.16 (d, J = 2.9 Hz, 1H), 6.71 (s, 1H) rsc.org | 151.9, 151.1, 148.4, 146.4, 129.2, 126.0, 120.9, 117.0, 112.5 rsc.org |

| 2-Mercapto-5-methoxy-1H-benzimidazole | 12.50 (s, 1H, SH), 12.41 (s, 1H, NH), 7.14-6.50 (m, 3H, Ar-H), 3.72 (s, 3H, OCH₃) semanticscholar.orgresearchgate.net | Not explicitly provided in the search results. |

| 4-((N,N-dimethylbenzylidine)hydrazino)-6-methoxy-2-mercaptobenzothiazole | 8.61 (s, 1H, -N=CH-), 8.12-7.27 (m, Ar-H), 2.08 (s, 3H, CH₃) semanticscholar.org | Not explicitly provided in the search results. |

| 2-(4-Methylphenyl)-1H-benzimidazole | 12.83 (s, 1H), 8.08 (d, J = 8.4 Hz, 2H), 7.58 (s, 2H), 7.37 (d, J = 7.8 Hz, 2H), 7.20 (dd, J1=6.0 Hz, J2 = 3.0 Hz, 2H), 2.39 (s, 3H) rsc.org | 151.84, 140.04, 129.98, 127.90, 126.87, 122.43, 21.44 rsc.org |

| 2-(4-Chlorophenyl)-1H-benzimidazole | 13.00 (s, 1H), 8.20 (dd, J1 = 6.6 Hz, J2 = 1.8 Hz, 2H), 7.65-7.63 (m, 4H), 7.23 (d, J = 3.0 Hz, 2H) rsc.org | 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88 rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for the identification of functional groups present in a molecule. In the synthesis of this compound derivatives, FT-IR is used to confirm the incorporation of new functional groups and to monitor the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands.

The FT-IR spectrum of a this compound derivative will typically show absorption bands corresponding to the vibrations of its key structural units. For example, the N-H stretching vibration of the imidazole ring is usually observed in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations appear at slightly higher wavenumbers than aliphatic C-H stretches. The C=N stretching of the imidazole ring and C=C stretching of the benzene ring give rise to absorptions in the 1500-1650 cm⁻¹ region. The characteristic C-O stretching of the methoxy group is also readily identifiable.

Table 2: Characteristic FT-IR Absorption Bands for Functional Groups in this compound Derivatives.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| N-H (stretch, imidazole ring) | 3200 - 3400 specac.com |

| C-H (stretch, aromatic) | 3000 - 3100 vscht.cz |

| C-H (stretch, aliphatic -CH₃) | 2850 - 2960 |

| C=N (stretch, imidazole ring) | 1550 - 1650 |

| C=C (stretch, aromatic ring) | 1450 - 1600 |

| C-O (stretch, aryl ether) | 1200 - 1275 |

| S-H (stretch, mercapto group) | 2550 - 2600 |

| C=S (stretch, thiourea-type) | 1170 - 1350 |

For instance, in the synthesis of 2-mercapto-5-methoxy-1H-benzimidazole, the appearance of an S-H stretching band and the disappearance of the precursor's relevant bands would confirm the successful synthesis semanticscholar.orgresearchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In the context of this compound derivative synthesis, MS is crucial for confirming the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Under electron impact (EI) ionization, for example, the molecular ion of a this compound derivative will fragment in a characteristic manner. The analysis of these fragment ions can help to piece together the structure of the parent molecule and confirm the connectivity of its different parts. Common fragmentation pathways for benzimidazole derivatives often involve the cleavage of substituents from the benzimidazole core. The fragmentation of the benzimidazole ring itself can also occur, leading to a series of characteristic ions.

Pharmacological and Biological Activity Profiles of 5 Methoxybenzimidazole and Its Derivatives

Antimicrobial Activities

Derivatives of 5-Methoxybenzimidazole have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antiparasitic effects. These compounds represent a promising avenue for the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.

Several studies have highlighted the potential of this compound derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, a series of 5-methoxy-2-(5-H/Me/OCH3/F/Cl/Br/NO2-1H-benzimidazol-2-yl)-phenols and their zinc (II) complexes were synthesized and screened for their antimicrobial activity. imist.ma The results indicated that compounds with chloro, bromo, and nitro substituents exhibited notable antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis. imist.ma

In another study, newly synthesized 5-methoxy-2-mercapto benzimidazole (B57391) derivatives displayed moderate to high specific antibacterial activities against Gram-negative bacteria, particularly Escherichia coli and Enterobacter cloacae. researchgate.netresearchgate.net Some of these compounds showed potent activity against Enterobacter cloacae at a concentration of 100 µg/ml. researchgate.netresearchgate.net The antibacterial mechanism of benzimidazoles is thought to be linked to their structural resemblance to purines, which allows them to interfere with essential bacterial metabolic pathways.

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity Level | Reference |

| 5-methoxy-2-(5-chloro-1H-benzimidazol-2-yl)-phenol | Staphylococcus aureus, Enterococcus faecalis | Active | imist.ma |

| 5-methoxy-2-(5-bromo-1H-benzimidazol-2-yl)-phenol | Staphylococcus aureus, Enterococcus faecalis | Active | imist.ma |

| 5-methoxy-2-(5-nitro-1H-benzimidazol-2-yl)-phenol | Staphylococcus aureus, Enterococcus faecalis | Active | imist.ma |

| 5-methoxy-2-mercapto benzimidazole derivatives | Escherichia coli, Enterobacter cloacae | Moderate to High | researchgate.netresearchgate.net |

In addition to their antibacterial properties, this compound derivatives have also shown promise as antifungal agents. The same study that demonstrated the antibacterial effects of 5-methoxy-2-(substituted-1H-benzimidazol-2-yl)-phenols also reported their antifungal activity against Candida albicans. imist.ma Specifically, the derivatives containing chloro, bromo, and nitro groups were found to be effective against this opportunistic fungal pathogen. imist.ma

Furthermore, certain 5-methoxy-2-mercapto benzimidazole derivatives exhibited significant antifungal activity against Aspergillus niger. researchgate.netresearchgate.net The mechanism of antifungal action for benzimidazole derivatives is multifaceted and can involve the inhibition of fungal growth by disrupting microtubule polymerization, a process essential for cell division and intracellular transport.

The table below highlights the antifungal activity of specific this compound derivatives.

| Compound/Derivative | Fungal Strain | Activity Level | Reference |

| 5-methoxy-2-(5-chloro-1H-benzimidazol-2-yl)-phenol | Candida albicans | Active | imist.ma |

| 5-methoxy-2-(5-bromo-1H-benzimidazol-2-yl)-phenol | Candida albicans | Active | imist.ma |

| 5-methoxy-2-(5-nitro-1H-benzimidazol-2-yl)-phenol | Candida albicans | Active | imist.ma |

| 5-methoxy-2-mercapto benzimidazole derivatives | Aspergillus niger | High | researchgate.netresearchgate.net |

The benzimidazole nucleus is a well-established pharmacophore in the development of antiparasitic and anthelmintic drugs. nveo.orgresearchgate.net Marketed drugs such as albendazole, mebendazole, and thiabendazole (B1682256) all contain the benzimidazole core structure and are widely used to treat a variety of parasitic worm infections. nveo.org These compounds exert their anthelmintic effect by binding to the β-tubulin of the parasite, thereby inhibiting microtubule polymerization. This disruption of the microtubular network leads to impaired glucose uptake and ultimately, the death of the parasite. nih.gov

While specific studies focusing solely on the antiparasitic and anthelmintic applications of this compound are less common, the established activity of the broader benzimidazole class suggests that derivatives incorporating the 5-methoxy substituent could also possess significant potential in this therapeutic area. The structural modifications of the benzimidazole moiety can be carried out at various positions to optimize activity against different parasites. researchgate.net

Anticancer and Antiproliferative Activities

The development of novel anticancer agents is a critical area of pharmaceutical research, and benzimidazole derivatives have garnered significant attention for their potent antiproliferative effects against a variety of cancer cell lines. nveo.orgnih.gov The structural similarity of benzimidazoles to purine (B94841) nucleotides allows them to interfere with the synthesis of DNA and other vital cellular processes in cancer cells, leading to the inhibition of tumor growth. nih.gov

A number of studies have demonstrated the in vitro cytotoxicity of this compound derivatives against various human cancer cell lines. For instance, a series of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov One of the compounds in this series displayed significant cytotoxicity against human gastric cancer (MGC-803), human breast cancer (MCF-7), human hepatoma (HepG-2), and mouse gastric cancer (MFC) cell lines, with IC50 values of 20.47 ± 2.07 µM, 43.42 ± 3.56 µM, 35.45 ± 2.03 µM, and 23.47 ± 3.59 µM, respectively. nih.gov

Another study focused on 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives and reported their cytotoxic effects against the MDA-MB-231 breast cancer cell line. chemrevlett.com One particular derivative exhibited an IC50 value of 24.78 ± 1.02 µM, which was comparable to the standard drug raloxifene. chemrevlett.com Furthermore, certain N-methyl-substituted derivatives with hydroxyl and methoxy (B1213986) groups on the phenyl ring and cyano groups on the benzimidazole core have shown selective activity against the MCF-7 cell line with an IC50 value of 3.1 μM. dntb.gov.ua

The table below presents a summary of the in vitro cytotoxic activity of selected this compound derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative | MGC-803 (human gastric cancer) | 20.47 ± 2.07 | nih.gov |

| 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative | MCF-7 (human breast cancer) | 43.42 ± 3.56 | nih.gov |

| 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative | HepG-2 (human hepatoma) | 35.45 ± 2.03 | nih.gov |

| 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative | MFC (mouse gastric cancer) | 23.47 ± 3.59 | nih.gov |

| 5-methoxy-2-mercaptobenzimidazole derivative | MDA-MB-231 (breast cancer) | 24.78 ± 1.02 | chemrevlett.com |

| N-methyl-substituted benzimidazole derivative | MCF-7 (human breast cancer) | 3.1 | dntb.gov.ua |

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death, in cancer cells. For example, the previously mentioned 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative that showed potent cytotoxicity was also found to arrest the cell cycle in the G1 phase and induce apoptosis in MFC cells in a dose-dependent manner. nih.gov

Benzimidazole derivatives can trigger apoptosis through various mechanisms, including the disruption of microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Some derivatives have also been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. mdpi.comsemanticscholar.org Additionally, certain benzimidazole compounds can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby leading to DNA damage and apoptosis. nih.gov The inhibition of signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MEK/Erk pathways, is another mechanism by which these compounds can exert their anticancer effects. nveo.org

Investigation as Phosphoinositide 3-Kinase (PI3K) Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, growth, and survival. Its frequent dysregulation in various cancers has made it a prime target for the development of novel anticancer therapies. Researchers have explored the potential of this compound derivatives as PI3K inhibitors.

In a notable study, a series of novel 5-Methoxy-6-substituted-1H-benzimidazole derivatives were synthesized and evaluated for their anti-proliferative activities across a panel of human cancer cell lines. One particular derivative, compound 4w , demonstrated superior anti-tumor activity against A549 lung cancer cells, with a half-maximal inhibitory concentration (IC50) of 1.55 ± 0.18 μM. This activity was significantly better than that of the known PI3K inhibitor BKM120 (IC50 = 9.75 ± 1.25 µM). Further investigation revealed that compound 4w could induce G0/G1 phase cell cycle arrest and apoptosis, and importantly, it was found to down-regulate the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), key components of the PI3K signaling pathway. These findings suggest that this compound derivatives hold promise as lead compounds for the development of new PI3K inhibitors for cancer treatment. nih.gov

Table 1: Anti-proliferative Activity of a this compound Derivative

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

| 4w | A549 (Lung Cancer) | 1.55 ± 0.18 | Down-regulation of p-PI3K and p-Akt |

| BKM120 (Reference) | A549 (Lung Cancer) | 9.75 ± 1.25 | PI3K Inhibitor |

CYP17A1 Inhibition in Prostate Cancer Research

Cytochrome P450 17A1 (CYP17A1) is a crucial enzyme in the androgen biosynthesis pathway and a key target in the treatment of prostate cancer. The inhibition of CYP17A1 can effectively reduce the production of androgens that fuel the growth of prostate cancer cells. Non-steroidal inhibitors of CYP17A1 are of particular interest due to their potential for improved selectivity and reduced side effects.

Research into non-steroidal CYP17A1 inhibitors has led to the exploration of various heterocyclic scaffolds, including benzimidazole. While specific IC50 values for this compound derivatives are not extensively documented in the readily available literature, the benzimidazole core is a recognized pharmacophore in the design of CYP17A1 inhibitors. The nitrogen atoms within the imidazole (B134444) ring can coordinate with the heme iron of the cytochrome P450 enzyme, leading to inhibition. Further structure-activity relationship (SAR) studies are needed to fully elucidate the potential of the 5-methoxy substitution in enhancing the potency and selectivity of benzimidazole-based CYP17A1 inhibitors.

Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The search for effective anti-inflammatory agents with favorable safety profiles is a continuous effort in drug discovery. This compound derivatives have been investigated for their potential anti-inflammatory and analgesic properties.

Evaluation in Carrageenan-Induced Paw Edema Models

The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammatory model for evaluating the anti-inflammatory activity of new chemical entities. The injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema, which can be quantified over time.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in the inflammatory cascade, responsible for the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, respectively. The inhibition of these enzymes is a major mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

The potential of this compound derivatives as inhibitors of COX and LOX enzymes is an active area of research. While specific IC50 values for this compound derivatives against COX-1, COX-2, and 5-LOX are not extensively reported in the current literature, the broader class of benzimidazole derivatives has been shown to possess inhibitory activity against these enzymes. The structural features of the benzimidazole nucleus allow for interactions with the active sites of both COX and LOX enzymes. The development of dual COX/LOX inhibitors is a particularly attractive strategy for creating anti-inflammatory drugs with a broader spectrum of activity and potentially improved gastrointestinal safety profiles compared to traditional NSAIDs. Further enzymatic assays are necessary to determine the specific inhibitory potency and selectivity of this compound derivatives towards COX and LOX isoforms.

Antiviral Activity

The emergence and re-emergence of viral infections highlight the continuous need for new antiviral agents. The benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in several approved antiviral drugs. Consequently, this compound derivatives have been explored for their potential antiviral activities against a range of viruses.

Studies have demonstrated that benzimidazole derivatives can exhibit broad-spectrum antiviral activity. For instance, a library of assorted benzimidazole derivatives was screened against a panel of ten RNA and DNA viruses, with many compounds showing activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). nih.gov Specifically, some derivatives exhibited EC50 values in the range of 9-17 μM against CVB-5 and 5-15 μM against RSV. nih.gov

Furthermore, benzimidazole ribonucleosides have been identified as potent and selective inhibitors of human cytomegalovirus (HCMV) replication. nih.govnih.govnih.gov While the specific contribution of the 5-methoxy group to the antiviral potency requires more targeted investigation, the existing data for the broader benzimidazole class suggests that this compound derivatives are a promising area for the discovery of new antiviral therapeutics.

Table 2: Antiviral Activity of Representative Benzimidazole Derivatives

| Virus | Compound Type | EC50 Range (μM) |

| Coxsackievirus B5 (CVB-5) | Assorted Benzimidazole Derivatives | 9 - 17 |

| Respiratory Syncytial Virus (RSV) | Assorted Benzimidazole Derivatives | 5 - 15 |

| Human Cytomegalovirus (HCMV) | Benzimidazole Ribonucleosides | Potent Inhibition |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of this compound derivatives has been a subject of scientific inquiry.

Several studies have evaluated the antioxidant capacity of benzimidazole derivatives using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In one study, a series of N-benzimidazole-derived carboxamides, including compounds with methoxy substitutions, were synthesized and their antioxidant activities were assessed. The results, expressed as IC50 values, indicated that several of the synthesized compounds exhibited significant free radical scavenging activity, in some cases superior to the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net

Table 3: Antioxidant Activity of Methoxy-Substituted N-Benzimidazole-Derived Carboxamides

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |

| 8 | 4.3 | 18.2 |

| 9 | 3.2 | 11.4 |

| 32 | 5.1 | 12.3 |

| 33 | 6.8 | 15.1 |

| 34 | 7.2 | 16.5 |

| 36 | 4.9 | 10.8 |

| 37 | 3.8 | 9.7 |

| BHT (Standard) | 21.5 | 25.4 |

These findings underscore the potential of the this compound scaffold in the design of novel antioxidant agents that could be beneficial in the prevention and treatment of diseases associated with oxidative stress.

Neuropharmacological Applications

The benzimidazole scaffold, including this compound, is a key structure in medicinal chemistry, leading to derivatives with significant neuropharmacological activities. Researchers have explored these compounds for their potential to modulate various targets within the central nervous system.

5-HT3 Receptor Antagonism and Serotonergic Modulation

The serotonin (B10506) type-3 (5-HT3) receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. wikipedia.orgnih.gov Antagonists of this receptor are effective in controlling nausea and vomiting, particularly those induced by chemotherapy. wikipedia.org The mechanism involves blocking serotonin's action at 5-HT3 receptors located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain. nih.govdrugs.com

While the benzimidazole nucleus is a core component of many pharmacologically active compounds, research has explored a wide array of aromatic systems for 5-HT3 receptor antagonism, including indole, benzothiazole, and quinoxaline. nih.gov The general pharmacophore for 5-HT3 antagonists includes an aromatic or heteroaromatic ring and a basic nitrogen atom within a specific spatial arrangement. nih.gov By blocking 5-HT3 receptors, these antagonists can modulate serotonergic transmission, which may also influence other conditions like depression and anxiety, as this action increases the availability of serotonin for other receptor types, such as 5-HT1A. nih.gov

Cholinesterase Inhibition

The inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov This approach aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Numerous studies have demonstrated that derivatives of the benzimidazole scaffold are effective inhibitors of both AChE and BChE.

Research has shown that the inhibitory potential of these derivatives is influenced by the nature and position of substituents on the benzimidazole and associated phenyl rings. For instance, certain benzimidazole-based thiazole (B1198619) derivatives have exhibited potent inhibitory activity, with some compounds showing greater potency than the standard drug Donepezil. mdpi.com Similarly, benzimidazole-triazole hybrids have been identified as powerful AChE inhibitors. nih.gov The introduction of specific groups, such as 3,4-dihydroxy substituents on a phenyl ring and a chloro group on the benzimidazole ring, has been found to confer strong inhibition against AChE. nih.gov

| Compound Series | Target Enzyme | IC₅₀ Range | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|

| Benzimidazole-based Thiazoles (1-24) | AChE | 0.10 ± 0.05 to 11.10 ± 0.30 µM | Donepezil | 2.16 ± 0.12 µM mdpi.com |

| BChE | 0.20 ± 0.050 to 14.20 ± 0.10 µM | 4.5 ± 0.11 µM mdpi.com | ||

| Benzimidazole-based Pyrrole/Piperidine Hybrids (1-13) | AChE | 19.44 ± 0.60 to 36.05 ± 0.4 µM | Galantamine | 19.34 ± 0.62 µM nih.gov |

| BChE | 21.57 ± 0.61 to 39.55 ± 0.03 µM | 21.45 ± 0.21 µM nih.gov | ||

| 1H-benzimidazoles | AChE | 1.01 to 1.19 mM | Galantamine | 8.9 µM biointerfaceresearch.com |

| BChE | 1.1 to 1.87 mM | |||

| Benzimidazole-Triazole Hybrids (3d, 3h) | AChE | 29.5 ± 1.2 to 31.9 ± 0.1 nM | Donepezil | 21.8 ± 0.9 nM nih.gov |

| BChE | N/A |

Potential in Neurodegenerative Disease Research

Neurodegenerative diseases, such as Alzheimer's, are often characterized by oxidative stress and neuroinflammation. acs.orgnih.gov Consequently, compounds that can mitigate these processes are of significant interest. Benzimidazole derivatives have emerged as promising candidates due to their antioxidant and anti-inflammatory properties. acs.orgnih.gov

Studies have shown that certain benzimidazole acetamide (B32628) derivatives can provide neuroprotection in animal models by reducing the expression of pro-inflammatory markers like TNF-α, NF-κB, and IL-6. acs.org These compounds appear to work by inhibiting the vicious cycle of neuroinflammation and oxidative stress. acs.orgresearchgate.net The mechanism involves scavenging free radicals, boosting endogenous antioxidant enzymes, and reducing lipid peroxidation. nih.govresearchgate.net The versatile nature of the benzimidazole nucleus allows it to interact with multiple targets, suggesting that its derivatives could act at different stages of the neurodegenerative process, offering a potential advantage over single-target therapies. nih.gov

Proton Pump Inhibitory Activity and Anti-ulcer Research

The this compound core is fundamental to a major class of anti-ulcer drugs known as proton pump inhibitors (PPIs). These drugs are highly effective in treating acid-related gastrointestinal disorders.

Role as an Intermediate in Omeprazole (B731) Synthesis

This compound derivatives are crucial building blocks in the synthesis of several PPIs, most notably omeprazole. sphinxsai.com The chemical name for omeprazole is 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. sphinxsai.com The synthesis typically involves the coupling of two key heterocyclic fragments: a substituted pyridine (B92270) and a benzimidazole moiety.

A common synthetic route involves reacting 2-mercapto-5-methoxybenzimidazole with a substituted pyridine, such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. chemicalbook.comgoogle.com This reaction forms a thioether intermediate (a sulfide). sphinxsai.comchemicalbook.com The final step is the oxidation of this sulfide (B99878) to a sulfoxide, which yields omeprazole. sphinxsai.com Various oxidizing agents, such as m-chloroperoxybenzoic acid (m-CPBA), are used for this conversion. sphinxsai.com The stability and reactivity of these intermediates are critical for achieving a high yield of the final product. google.com

Mechanism of H+/K+-ATPase Inhibition

Substituted benzimidazoles, including omeprazole and related PPIs, exert their acid-suppressing effects by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump). darmzentrum-bern.chnih.gov This enzyme is located in the secretory membranes of parietal cells in the stomach and is the final step in the pathway of gastric acid secretion. darmzentrum-bern.chnih.gov

Benzimidazole PPIs are prodrugs that are administered in an inactive form. They are weak bases that, after absorption into the bloodstream, accumulate in the acidic environment of the parietal cell canaliculus. researchgate.net In this acidic space, the benzimidazole derivative undergoes a chemical rearrangement to form a reactive tetracyclic sulfenamide. This activated species then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme. nih.gov This irreversible binding inactivates the pump, thereby inhibiting the transport of H+ ions into the gastric lumen and effectively blocking acid secretion. darmzentrum-bern.chnih.gov

Other Investigated Biological Activities

Beyond the more extensively studied pharmacological applications of this compound and its derivatives, researchers have explored their potential in other therapeutic areas. These investigations have revealed promising activities, including antihypertensive, immunomodulatory, and antidiabetic effects.

Antihypertensive Activity

The benzimidazole scaffold is a key component in several modern drugs, and its derivatives have been a focus of research in the development of new antihypertensive agents. Substituted benzimidazoles are recognized as structural isosteres of nucleotides, which allows them to interact with various biopolymers and exhibit pharmacological activities. nih.govresearchgate.net Many compounds within this class function as Angiotensin II Receptor Blockers (ARBs), which competitively inhibit the contractile effects of angiotensin II in vascular smooth muscles. nih.govresearchgate.net Notably, clinically used ARBs like Telmisartan and Milfasartan incorporate the benzimidazole ring in their structures. nih.govresearchgate.net

Research into 2-phenyl substituted benzimidazoles has yielded compounds with significant antihypertensive effects. In one study, synthesized derivatives were screened for their ability to lower blood pressure using the tail-cuff method. The results indicated that the synthesized compounds demonstrated antihypertensive activity when compared to the established drug, Losartan. nih.govresearchgate.net One of the synthesized compounds was 5-(1H-benzimidazol-2-yl)-2-methoxyphenol, a derivative that includes a methoxy group. nih.govresearchgate.net

Further studies have explored the structure-activity relationships of benzimidazole derivatives in eliciting an antihypertensive response. The functional groups attached to the benzimidazole nucleus are crucial for their effectiveness. ntnu.no The antihypertensive properties are influenced by how well these functional groups fit into the pockets of the AT1 receptor and the compound's affinity for this receptor. ntnu.no For instance, a study on 2-arylbenzimidazole derivatives identified a fluorophenyl benzimidazole compound (FPD) as a potent vasorelaxant and antihypertensive agent. frontiersin.org This compound was shown to act as an AT1 receptor blocker, and its mechanism also involves the modulation of calcium channels and cGMP pathways. frontiersin.org

In a separate investigation, a series of substituted benzimidazole and benzindazole derivatives were synthesized and evaluated for their antihypertensive activity in an acute renal hypertension model. Two compounds, designated TG 1 and TG 3, demonstrated antihypertensive effects comparable to Telmisartan. ekb.eg Specifically, compound TG 3 showed a significant decrease in mean arterial blood pressure, making it a promising candidate for further investigation as an anti-hypertensive drug. ekb.eg

Table 1: Antihypertensive Activity of Selected Benzimidazole Derivatives

| Compound | Test Model | Key Findings | Reference |

|---|---|---|---|

| 2-phenyl substituted benzimidazoles | Tail-cuff method in rats | Showed antihypertensive activity comparable to Losartan. | nih.govresearchgate.net |

| Fluorophenyl benzimidazole (FPD) | Spontaneously Hypertensive Rats (SHRs) | Acted as an AT1 receptor blocker with additional vasorelaxant mechanisms. | frontiersin.org |

| TG 1 and TG 3 (substituted benzimidazoles) | Acute renal hypertension model in rodents | Exhibited antihypertensive activity comparable to Telmisartan. | ekb.eg |

Immunomodulatory Effects

The benzimidazole core structure has also been associated with a broad spectrum of biological activities, including immunomodulatory and anti-inflammatory effects. nih.gov These properties are crucial in the context of autoimmune disorders like rheumatoid arthritis, where inflammation and immune system dysregulation are key pathological features.

A study investigating a benzimidazole derivative, referred to as BMZ-AD, in a Freund's Complete Adjuvant (FCA)-induced arthritis model in rats provided significant insights into its immunomodulatory potential. The research revealed that treatment with BMZ-AD led to a reduction in joint inflammation, pannus formation, and bone erosion. nih.gov

The immunomodulatory role of BMZ-AD was further elucidated by its effect on pro-inflammatory markers. The study found that the compound downregulated the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Additionally, a decrease in Prostaglandin E2 (PGE2) levels was observed, which was comparable to the effects of the nonsteroidal anti-inflammatory drug, piroxicam. nih.gov These findings suggest that the benzimidazole derivative possesses anti-arthritic, anti-inflammatory, and immunomodulatory properties, highlighting its potential as a therapeutic agent for autoimmune disorders. nih.gov

Table 2: Immunomodulatory Effects of a Benzimidazole Derivative (BMZ-AD)

| Parameter | Effect of BMZ-AD Treatment | Significance |

|---|---|---|

| Joint Inflammation | Reduced | Attenuation of arthritic symptoms. |

| Pannus Formation | Reduced | Protection against joint destruction. |

| Bone Erosion | Reduced | Preservation of joint integrity. |

| TNF-α Levels | Downregulated | Suppression of a key pro-inflammatory cytokine. |

| IL-6 Levels | Downregulated | Inhibition of another major inflammatory mediator. |

| PGE2 Levels | Decreased | Reduction of an inflammatory prostaglandin. |

Antidiabetic and Anti-glycation Potentials

The discovery of agents that can inhibit the glycation of proteins is a vital strategy in managing diabetic complications. Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of many diabetic complications.

Several benzimidazole derivatives have been synthesized and evaluated for their antiglycation potential. In one such study, a series of twenty benzimidazole derivatives were tested. Some of these compounds exhibited potent antiglycation activity, with IC50 values indicating greater potency than the standard, rutin (B1680289). The structure-activity relationship analysis from this study suggested that the substitution pattern on the phenyl ring of the aldehyde used in the synthesis played a key role. Specifically, dihydroxy-substituted analogs were found to be the most active.

Another study focused on the synthesis and antiglycation activity of 4-methoxybenzoylhydrazones. While not benzimidazole derivatives, this research provides context on the potential role of the methoxy group in antiglycation activity. Several of the synthesized compounds, which incorporate a methoxy group on a phenyl ring, showed more potent antiglycation activity than the rutin standard. semanticscholar.org This suggests that the methoxy moiety can contribute to the antiglycation potential of a compound.

Table 3: Antiglycation Activity of Selected Benzimidazole Derivatives

| Compound Series | Key Findings | Reference |

|---|---|---|

| Benzimidazole derivatives (1-20) | Some analogs showed potent antiglycation activity, with dihydroxy analogs being the most active. | |

| 4-Methoxybenzoylhydrazones (1-30) | Several compounds with a methoxy group exhibited more potent antiglycation activity than the standard, rutin. | semanticscholar.org |

Structure Activity Relationship Sar and Lead Optimization Studies

Systematic SAR Analysis of 5-Methoxybenzimidazole Derivatives

Systematic SAR analysis of the this compound scaffold has revealed that its biological activity can be finely tuned by introducing various substituents at different positions of the benzimidazole (B57391) nucleus. The nature and position of these functional groups, as well as the presence of linkers, are critical determinants of the resulting compound's pharmacological profile.

The benzimidazole core offers several positions for substitution, with the N1, C2, C5, and C6 positions being particularly significant for modulating biological activity. nih.govnih.gov Research has consistently shown that modifications at these sites can drastically alter the compound's potency and target selectivity.

C2 Position: The C2 position is one of the most frequently modified sites. Attaching different groups here often leads to significant changes in activity. For instance, linking a phenyl group to the C2 position has been shown to be crucial for activity against targets like the Epidermal Growth Factor Receptor (EGFR). ukm.my In some cases, substituting the C2 position of the benzimidazole moiety with substituted aryl methanimine (B1209239) rings has resulted in excellent antibacterial activity, with DNA gyrase inhibition identified as the mode of action. nih.gov

N1 Position: Alkylation or arylation at the N1 position can influence the molecule's pharmacokinetic properties and its interaction with target proteins. Studies on 1,2,5(6)-trisubstituted benzimidazoles showed that introducing ethyl, allyl, benzyl, and p-fluorobenzyl groups at the N1 position led to a slight increase in antimicrobial activity. nih.gov

C5/C6 Positions: The C5 and C6 positions of the benzene (B151609) ring portion of the scaffold are also critical. The parent compound of this article features a methoxy (B1213986) group at the C5 position. The electronic properties of substituents at this position can have a profound effect. For example, the presence of groups capable of acting as hydrogen bond acceptors, such as 5-formyl or 5-nitro groups, has been correlated with the potential to inhibit topoisomerase I. nih.gov Specifically, 5-Nitro-2-(4-methoxyphenyl)-1H-benzimidazole was found to be significantly more active than its 4-nitro positional isomer, highlighting the importance of substituent placement. nih.gov Structural modifications at the 5/6 positions have been extensively investigated to enhance antimicrobial efficacy against a broad spectrum of pathogens, including multidrug-resistant strains. nih.gov

The biological activities of benzimidazoles are often elicited when substituents are attached at the 1, 2, 4, and/or 5 positions, making these sites key areas of focus in drug discovery efforts. ukm.my

Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the aromatic ring. These groups can be beneficial for certain biological activities. In a series of 2-(4-methoxyphenyl)-1H-benzimidazoles, the presence of EWGs like a 5-formyl, 5-(aminocarbonyl), or 5-nitro group was associated with topoisomerase I inhibition. nih.gov However, in other contexts, EWGs can decrease activity; for instance, a nitro group was found to decrease σ2 receptor affinity in the benzamide-isoquinoline series. nih.gov The impact of these groups is highly context-dependent, varying with the biological target and the specific position of the substituent on the benzimidazole core. ukm.my

| Group Type | Example Substituent | General Electronic Effect | Observed Impact on Activity | Target/Study Context |

|---|---|---|---|---|

| Electron-Donating (EDG) | Methoxy (-OCH3) | Increases ring electron density (resonance) | Increased σ2 receptor affinity | Benzamide-isoquinoline derivatives nih.gov |

| Electron-Donating (EDG) | Electron-rich phenyl group | Increases ring electron density | Increased EGFR inhibitory activity | C2-phenyl benzimidazoles ukm.my |

| Electron-Withdrawing (EWG) | Nitro (-NO2) | Decreases ring electron density | Correlated with Topoisomerase I inhibition | 2-(4-methoxyphenyl)-1H-benzimidazoles nih.gov |

| Electron-Withdrawing (EWG) | Nitro (-NO2) | Decreases ring electron density | Decreased σ2 receptor affinity | Benzamide-isoquinoline derivatives nih.gov |

| Electron-Withdrawing (EWG) | Formyl (-CHO) | Decreases ring electron density | Correlated with Topoisomerase I inhibition | 2-(4-methoxyphenyl)-1H-benzimidazoles nih.gov |

Linkers and bridging moieties are essential components in medicinal chemistry, often used to connect the core benzimidazole scaffold to other chemical fragments or functional groups. The design of the linker—its length, flexibility, and chemical nature—is critical for achieving optimal orientation of the molecule within the target's binding site.